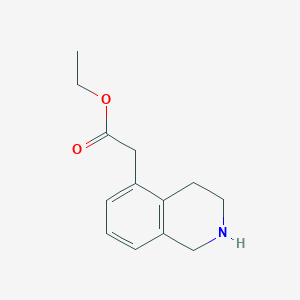
2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group attached to the nitrogen at position 1 and a hydroxyl group attached to the ethyl chain at position 2. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-Ethyl-1H-imidazol-4-yl)acetaldehyde.
Reduction: The compound can be reduced to form 2-(1-Ethyl-1H-imidazol-4-yl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products Formed
Oxidation: 2-(1-Ethyl-1H-imidazol-4-yl)acetaldehyde.
Reduction: 2-(1-Ethyl-1H-imidazol-4-yl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity to receptors and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Lacks the ethyl group at position 1, making it less hydrophobic.
2-(1H-Imidazol-4-yl)ethanamine: Contains an amine group instead of a hydroxyl group, altering its reactivity and biological activity.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a carboxylic acid group, making it more acidic and potentially more reactive in biological systems.
Uniqueness
2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical and biological properties. The ethyl group increases its hydrophobicity, potentially enhancing its ability to cross biological membranes. The hydroxyl group allows for hydrogen bonding, increasing its binding affinity to biological targets .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(1-ethylimidazol-4-yl)ethanol |
InChI |
InChI=1S/C7H12N2O/c1-2-9-5-7(3-4-10)8-6-9/h5-6,10H,2-4H2,1H3 |
InChI Key |
YEUGZQRUQCABAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


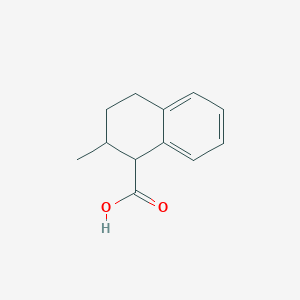
![4-Bromo-1-methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13183983.png)
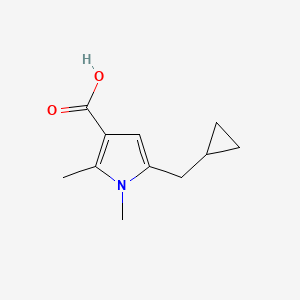


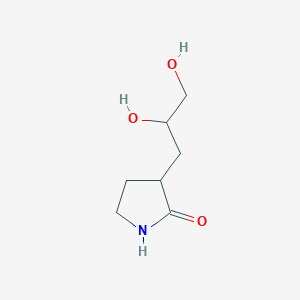
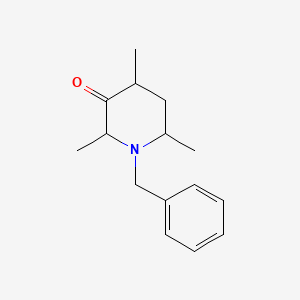




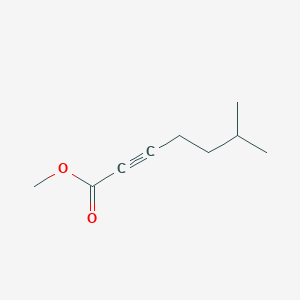
![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-2-yl)ethan-1-ol](/img/structure/B13184051.png)
